

2,3,4-Trichlorophenol CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4-Trichlorophenol**

Cat. No.: **B099974**

[Get Quote](#)

An In-depth Technical Guide to 2,3,4-Trichlorophenol

This technical guide provides a comprehensive overview of **2,3,4-trichlorophenol**, a significant chlorinated phenol compound. The information is tailored for researchers, scientists, and professionals in drug development, presenting key chemical data, experimental protocols, and relevant biological information in a structured format.

Chemical Identification

- IUPAC Name: **2,3,4-trichlorophenol**[\[1\]](#)[\[2\]](#)
- CAS Number: **15950-66-0**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: **C₆H₃Cl₃O**[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Synonyms: **2,3,4-TCP**[\[2\]](#)

Physicochemical Properties

The physical and chemical properties of **2,3,4-trichlorophenol** are summarized in the table below.

Property	Value	Reference
Molecular Weight	197.45 g/mol	[4] [5]
Appearance	Needles (from benzene and ligroin) or light peach solid. [2] [3]	[2] [3]
Odor	Strong, phenolic, disinfectant-like odor. [2] [6]	[2] [6]
Melting Point	75-79 °C	[5]
Boiling Point	260.3 ± 35.0 °C at 760 mmHg	[5]
Density	1.6 ± 0.1 g/cm³	[5]
Flash Point	111.2 ± 25.9 °C	[5]
Vapor Pressure	0.998 mmHg @ 76.5 °C	[6]
Solubility	Insoluble in water. [3] [4] Mixes with acetone, benzene, and toluene. [6]	[3] [4] [6]
LogP (Octanol-Water Partition Coefficient)	3.66	[5]

Synthesis of Trichlorophenols

Trichlorophenols are generally produced through the electrophilic halogenation of phenol with chlorine.[\[7\]](#) The specific isomer produced can be influenced by the reaction conditions and catalysts used. For instance, the synthesis of 2,4,6-trichlorophenol can be achieved by the deep chlorination of phenol.[\[8\]](#) Another method involves the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene to produce 2,4,5-trichlorophenol.[\[9\]](#) A multi-step synthesis for trichlorophenol derivatives starting from Diels-Alder cycloadducts has also been described.[\[10\]](#)[\[11\]](#)

Applications and Uses

Historically, chlorinated phenols have been utilized as intermediates in the synthesis of dyes, pigments, and phenolic resins.[\[12\]](#) They have also seen direct use as:

- Fungicides[\[12\]](#)[\[13\]](#)
- Bactericides and Antiseptics[\[12\]](#)
- Wood and leather preservatives[\[13\]](#)
- Pesticides[\[12\]](#)[\[13\]](#)

2,3,4-Trichlorophenol, specifically, is identified as a phenolic halogenated compound and is classified as a pollutant found in wastewater.[\[3\]](#)[\[4\]](#)

Toxicology and Safety

2,3,4-Trichlorophenol is considered a hazardous substance.

Human Health Effects:

- Accidental ingestion may be harmful, with animal studies indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[\[6\]](#)
- It may cause severe eye damage upon contact.[\[6\]](#)
- Skin contact can be damaging to health, with the potential for systemic effects after absorption.[\[6\]](#) It may also cause skin sensitization.[\[6\]](#)
- Inhalation can lead to irritation of the respiratory system.[\[6\]](#)
- Long-term exposure to phenol derivatives can result in a range of health issues, including skin inflammation, liver and kidney damage, and nervous system disorders.[\[6\]](#)

Environmental Effects:

- The compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[\[6\]](#)

Experimental Protocols

Determination of Chlorophenols in Water Samples

This section outlines a general experimental workflow for the determination of chlorophenols, including **2,3,4-trichlorophenol**, in water samples using gas chromatography.

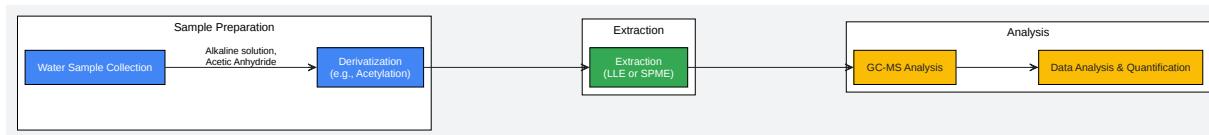
1. Sample Preparation and Derivatization:

- Collect water samples in appropriate containers.
- For derivatization, the chlorophenols in an alkaline aqueous solution are reacted with acetic anhydride to form their corresponding esters.[\[14\]](#) This increases their volatility and makes them more suitable for GC analysis.[\[14\]](#)

2. Extraction:

- The formed esters can be extracted from the aqueous solution using a solvent such as n-hexane.[\[14\]](#)
- Alternatively, headspace solid-phase microextraction (SPME) can be employed, which is a solvent-free method.[\[14\]](#)

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:


- The extracted and derivatized sample is injected into a gas chromatograph.
- The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.
- The separated compounds are then detected and identified by a mass spectrometer.
- **2,3,4-Trichlorophenol** may be used as a reference standard for the determination of the analyte in water samples.

4. Data Analysis:

- The concentration of **2,3,4-trichlorophenol** in the sample is quantified by comparing its peak area to that of a known standard.

Visualizations

Below is a diagram illustrating a generalized workflow for the analysis of chlorophenols in water.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the analysis of chlorophenols in water samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exposome-Explorer - 2,3,4-Trichlorophenol (2,3,4-TCP) (Compound) [exposome-explorer.iarc.fr]
- 2. 2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4-TRICHLOROPHENOL | 15950-66-0 [chemicalbook.com]
- 4. 2,3,4-TRICHLOROPHENOL CAS#: 15950-66-0 [m.chemicalbook.com]
- 5. 2,3,4-TRICHLOROPHENOL | CAS#:15950-66-0 | Chemsoc [chemsoc.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Trichlorophenol - Wikipedia [en.wikipedia.org]

- 8. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]
- 9. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. 2,3,6-Trichlorophenol | C6H3Cl3O | CID 13618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chlorophenols (di, tri, tetra) - DCCEEW [dcceew.gov.au]
- 14. s4science.at [s4science.at]
- To cite this document: BenchChem. [2,3,4-Trichlorophenol CAS number and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099974#2-3-4-trichlorophenol-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com